molecular formula C11H21NO5 B8115834 Ald-CH2-PEG2-NHBoc

Ald-CH2-PEG2-NHBoc

Cat. No.: B8115834
M. Wt: 247.29 g/mol
InChI Key: TWCFRDOVUYWAOH-UHFFFAOYSA-N
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Description

Ald-CH2-PEG2-NHBoc, also known as Aldehyde-CH2-Polyethylene Glycol2-N-tert-Butoxycarbonyl, is a chemical compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . This compound is a polyethylene glycol derivative that contains an aldehyde group and a Boc-protected amine group. It is widely used in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-CH2-PEG2-NHBoc typically involves the reaction of polyethylene glycol with an aldehyde-containing reagent and a Boc-protected amine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes purification steps such as column chromatography or recrystallization to obtain the compound with high purity (≥95%) .

Chemical Reactions Analysis

Types of Reactions

Ald-CH2-PEG2-NHBoc undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ald-CH2-PEG2-NHBoc has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ald-CH2-PEG2-NHBoc involves its ability to form covalent bonds with various functional groups. The aldehyde group can react with primary amines to form imines or with hydrazines to form hydrazones. The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine, which can then participate in further chemical reactions. These properties make this compound a versatile reagent in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an aldehyde group and a Boc-protected amine group, which allows for selective and versatile chemical modifications. Its polyethylene glycol chain provides solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h5H,4,6-9H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCFRDOVUYWAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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